Cas no 1330763-20-6 (2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester(WX120293))

2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester (WX120293) is a bicyclic heterocyclic compound featuring a diazabicyclo[2.2.1]heptane core with a 4-methoxybenzyl substituent and a methyl ester group. This structure imparts rigidity and stereochemical control, making it a valuable intermediate in medicinal chemistry and drug discovery. The methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the ester functionality allows for further derivatization. Its constrained bicyclic framework may contribute to selective binding in biological targets. The compound is suited for applications in the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition.
2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester(WX120293) structure
1330763-20-6 structure
Product name:2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester(WX120293)
CAS No:1330763-20-6
MF:C15H20N2O3
MW:276.330904006958
CID:4584274

2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester(WX120293) Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester(WX120293)
    • METHYL 2-(4-METHOXYBENZYL)-2,5-DIAZABICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE
    • 2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester
    • Inchi: 1S/C15H20N2O3/c1-19-13-5-3-11(4-6-13)8-17-9-12-7-15(17,10-16-12)14(18)20-2/h3-6,12,16H,7-10H2,1-2H3
    • InChI Key: PLTFXJSCPJYENQ-UHFFFAOYSA-N
    • SMILES: C12(C(OC)=O)CC(NC1)CN2CC1=CC=C(OC)C=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5

2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester(WX120293) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM381095-1g
methyl 2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylate
1330763-20-6 95%+
1g
$2321 2024-08-02

Additional information on 2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester(WX120293)

WX120293: A Comprehensive Overview

WX120293, also known as 2-(4-Methoxy-Benzyl)-2,5-Diaza-Bicyclo[2.2.1]Heptane-1-Carboxylic Acid Methyl Ester, is a compound with the CAS number 1330763-20-6. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. The molecule's bicyclic framework and functional groups make it a versatile candidate for further research and development.

The bicyclo[2.2.1]heptane core of WX120293 is a key structural feature that contributes to its stability and reactivity. Recent studies have explored the synthesis of this compound through various routes, including ring-closing metathesis and amide coupling reactions, which have been optimized to improve yield and purity. The presence of the 4-methoxybenzyl group introduces additional functionality, enabling further chemical modifications for tailored applications.

One of the most promising aspects of WX120293 is its potential in drug discovery. Researchers have investigated its pharmacological properties, including bioavailability, metabolism, and toxicity profiles, using advanced in vitro and in vivo models. Preliminary results suggest that the compound exhibits moderate activity against certain enzymes and receptors, making it a candidate for further preclinical studies.

In addition to its pharmaceutical applications, WX120293 has shown potential in materials science as a precursor for advanced polymers and coatings. Its ability to form stable bonds under mild conditions makes it an attractive option for synthesizing high-performance materials with tailored mechanical and thermal properties.

Recent advancements in computational chemistry have also shed light on the electronic structure of WX120293, providing insights into its reactivity and selectivity in various chemical transformations. These findings have been instrumental in designing more efficient synthetic pathways and optimizing reaction conditions.

Despite its promising attributes, the commercialization of WX120293 faces challenges related to scalability and cost-effectiveness. Ongoing research is focused on developing scalable synthesis methods that can meet industrial demands while maintaining product quality.

In conclusion, WX120293 represents a valuable addition to the arsenal of compounds available for scientific exploration. Its unique structure, coupled with recent advances in synthesis and application studies, positions it as a key player in future innovations across multiple disciplines.

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